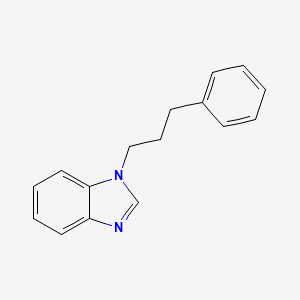
1-(3-Phenylpropyl)benzimidazole
Vue d'ensemble
Description
1-(3-Phenylpropyl)-1H-benzimidazole is a compound that contains a benzimidazole ring, which is a bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms at adjacent positions .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest for many researchers . The synthetic procedure often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The benzimidazole unit in 1-(3-Phenylpropyl)-1H-benzimidazole is essentially planar . It contains total 36 bond(s); 20 non-H bond(s), 16 multiple bond(s), 4 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), and 1 Imidazole(s) .Chemical Reactions Analysis
Benzimidazoles can undergo various chemical reactions. For instance, they can be synthesized by nucleophilic addition to protonated carboxylic acids . The reactions are accelerated in microdroplets, leading to the formation of benzimidazoles .Physical And Chemical Properties Analysis
Benzimidazole is amphoteric in nature, meaning it can act as both an acid and a base . The molecular formula for 1-(3-Phenylpropyl)-1H-benzimidazole is C16H16N2, and its molecular weight is 118.14 g/mol . Its melting point ranges from 170°C to 172°C .Applications De Recherche Scientifique
Bioimaging
1-(3-Phenylpropyl)benzimidazole: derivatives have been explored for their potential use in bioimaging . These compounds can be modified to create redshifted fluorophores that operate in the near-infrared optical region, which is beneficial for non-invasive imaging techniques. The high molar absorptivity and quantum yield of these dyes make them suitable for bright near-infrared fluorophores, although stability remains a challenge due to photo-isomerization .
Fluorescence Studies
The compound’s derivatives have been used in fluorescence studies to understand molecular interactions and dynamics. For instance, the introduction of phenylpropyl groups to the squaraine scaffold has been shown to affect the hydrophobicity and electron delocalization of the dye, which is crucial for its performance as a fluorescent agent .
Antimicrobial Properties
1-(3-Phenylpropyl)benzimidazole: has been identified to possess antimicrobial properties . It can be used as a preservative for cosmetic products, particularly in combination with other compounds like Heliotropin or Piperonal. Its natural fragrance and antimicrobial action against bacteria and molds make it a valuable additive in the cosmetic industry .
Fragrance Industry
The compound is also used in the fragrance industry . Its ester derivatives are components in fresh flower compositions such as lilac, hyacinth, and lily of the valley due to their balsamic odor character. This application leverages the pleasant scent of the compound for various consumer products .
Proteomics Research
In proteomics research , 1-(3-Phenylpropyl)benzimidazole and its derivatives are useful biochemicals. They can be used to study protein interactions, structures, and functions, providing insights into cellular processes and disease mechanisms .
Metabolic Engineering
The compound has been utilized in metabolic engineering to create novel biosynthetic pathways. For example, a pathway extending from L-phenylalanine involving the compound has been designed for the production of 3-phenylpropanol, which is valuable for its fragrance and potential industrial applications .
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-phenylpropyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-2-7-14(8-3-1)9-6-12-18-13-17-15-10-4-5-11-16(15)18/h1-5,7-8,10-11,13H,6,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKVZXKIDVBHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenylpropyl)-1H-1,3-benzodiazole | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)
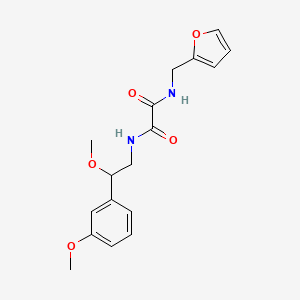



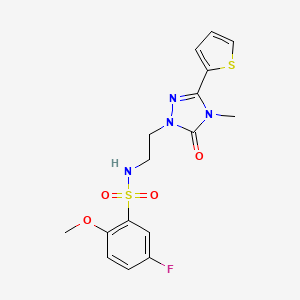
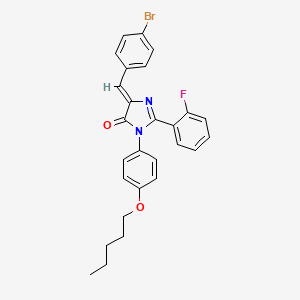
![7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride](/img/structure/B2927383.png)
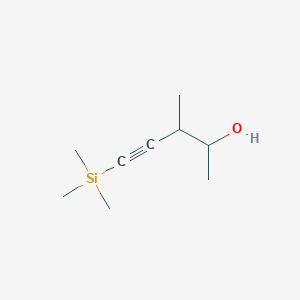
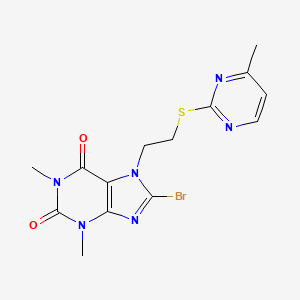
![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)
![N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2927389.png)
![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)